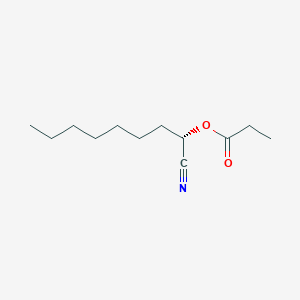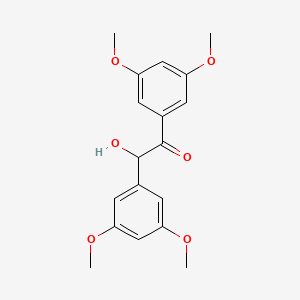
4-Butoxy-1,1,1-trifluoro-4-methoxybutane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Butoxy-1,1,1-trifluoro-4-methoxybutane: is an organic compound with the molecular formula C9H17F3O2 It is characterized by the presence of both butoxy and methoxy functional groups attached to a butane backbone, along with three fluorine atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-Butoxy-1,1,1-trifluoro-4-methoxybutane typically involves the reaction of 4-methoxy-1,1,1-trifluorobutane with butanol in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve efficiency. The use of advanced purification techniques such as distillation and chromatography ensures the removal of impurities and the isolation of the desired compound.
Analyse Chemischer Reaktionen
Types of Reactions: 4-Butoxy-1,1,1-trifluoro-4-methoxybutane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while reduction can produce alcohols.
Wissenschaftliche Forschungsanwendungen
Chemistry: 4-Butoxy-1,1,1-trifluoro-4-methoxybutane is used as an intermediate in organic synthesis
Biology and Medicine: In biological research, this compound can be used to study the effects of fluorinated compounds on biological systems
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its properties make it suitable for use in coatings, adhesives, and other advanced materials.
Wirkmechanismus
The mechanism of action of 4-Butoxy-1,1,1-trifluoro-4-methoxybutane involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms can enhance the compound’s binding affinity to certain enzymes or receptors, leading to its biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
4-Butoxy-1,1,1-trifluoro-3-buten-2-one: This compound has a similar structure but with a different functional group arrangement.
4-Bromo-1,1,2-trifluoro-1-butene: Another fluorinated compound with different reactivity and applications.
Uniqueness: 4-Butoxy-1,1,1-trifluoro-4-methoxybutane is unique due to its combination of butoxy and methoxy groups along with trifluoromethyl substitution. This combination imparts distinct chemical properties, making it valuable for specific applications in synthesis and research.
Eigenschaften
CAS-Nummer |
143529-20-8 |
|---|---|
Molekularformel |
C9H17F3O2 |
Molekulargewicht |
214.22 g/mol |
IUPAC-Name |
4-butoxy-1,1,1-trifluoro-4-methoxybutane |
InChI |
InChI=1S/C9H17F3O2/c1-3-4-7-14-8(13-2)5-6-9(10,11)12/h8H,3-7H2,1-2H3 |
InChI-Schlüssel |
VVTWQKANDHOGEI-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCOC(CCC(F)(F)F)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,3-Bis[4-(diphenylamino)phenyl]azulene](/img/structure/B15162479.png)



![N-[4-(4-cyclohexylidenecyclohexylidene)cyclohexylidene]hydroxylamine](/img/structure/B15162495.png)
![5-(7,8,9-Trioxabicyclo[4.2.1]nonan-1-yl)pentanal](/img/structure/B15162497.png)


![(2S,3S)-2-[(Benzyloxy)methoxy]pentan-3-ol](/img/structure/B15162513.png)



![Acetamide, N-[2,6-bis(1-methylethyl)phenyl]-2-(dodecylthio)-](/img/structure/B15162542.png)
![1H,2H-Pyrimido[4,5-B]quinolin-2-one](/img/structure/B15162550.png)
